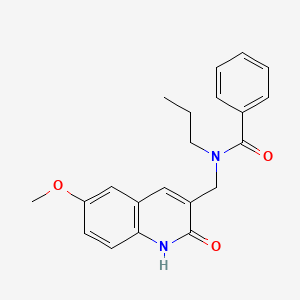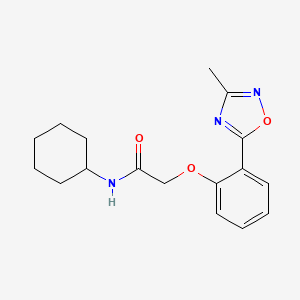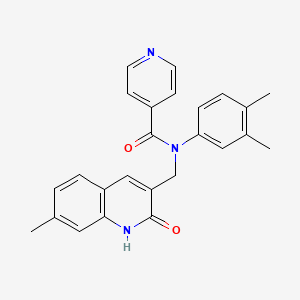
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide, also known as HPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HPB belongs to the family of benzamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to have a range of potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been used as a chemical probe to study the function of certain enzymes and receptors in the body.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to inhibit the activity of certain enzymes and receptors, including cyclooxygenase-2, phosphodiesterase-4, and TRPV1 receptors. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect against neurodegeneration. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has also been found to improve cognitive function and memory in animal models. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide also exhibits a range of biochemical and physiological effects, making it suitable for a variety of research applications. However, there are also some limitations to using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways in the body. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide may have off-target effects that need to be carefully considered when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide and its effects on various signaling pathways in the body. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide may also have potential applications in the treatment of cancer and inflammation. Overall, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide is a promising compound that warrants further investigation in the field of scientific research.
Synthesemethoden
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide can be synthesized using a multi-step reaction sequence that involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with propylamine, followed by the reaction of the resulting imine with 4-bromobenzoyl chloride. The final product is obtained through a reduction reaction using sodium borohydride. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-11-23(21(25)15-7-5-4-6-8-15)14-17-12-16-13-18(26-2)9-10-19(16)22-20(17)24/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKJSMLUWXLOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)





![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)






